molecular formula C25H22N4O6 B3207341 N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1040685-38-8

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B3207341
CAS No.: 1040685-38-8
M. Wt: 474.5 g/mol
InChI Key: YNCVHOGCKTZFFK-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a heterocyclic compound combining multiple pharmacologically relevant motifs:

  • 1,3-Benzodioxole: A bicyclic ether known for enhancing metabolic stability and bioavailability in drug candidates .
  • 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle frequently used in medicinal chemistry for its hydrogen-bonding capacity and resistance to enzymatic degradation .
  • 4,6-Dimethyl-2-oxo-1,2-dihydropyridine: A dihydropyridinone scaffold associated with anti-inflammatory and kinase inhibitory activity .
  • Acetamide linker: Facilitates structural flexibility and interaction with biological targets .

This compound’s synthesis likely involves cyclocondensation of amidoxime intermediates with activated carbonyl groups, followed by coupling reactions to attach the benzodioxolyl acetamide moiety—a methodology analogous to substituted-phenyl-1,2,4-oxadiazole derivatives described in recent literature . Characterization via $^1$H NMR, IR, and mass spectrometry ensures structural fidelity .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O6/c1-14-10-15(2)29(12-21(30)26-17-6-9-19-20(11-17)34-13-33-19)25(31)22(14)24-27-23(28-35-24)16-4-7-18(32-3)8-5-16/h4-11H,12-13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCVHOGCKTZFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole ring through the reaction of catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized reactors and purification systems to handle the complex reaction intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit mitochondrial membrane potential in tumor cells, leading to cell death under glucose starvation conditions . This suggests that the compound may target mitochondrial pathways and disrupt cellular energy metabolism.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features

Compound Name Core Heterocycle(s) Key Substituents Bioactivity/Application Reference
Target Compound 1,2,4-Oxadiazole, Dihydropyridinone 4-Methoxyphenyl, Benzodioxole, Methyl Under investigation
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate 1,2,4-Oxadiazole, Benzoxazine Varied phenyl groups Antimicrobial, Anticancer
N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines 1,2,3-Dithiazole Chloro, Pyridine Antimicrobial
(R/S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...]butanamide Tetrahydropyrimidine, Acetamide Dimethylphenoxy, Hydroxy Protease inhibition (hypothetical)
Functional and Pharmacological Differences
  • 1,2,4-Oxadiazole vs. 1,2,3-Dithiazole :

    • The target’s 1,2,4-oxadiazole offers superior metabolic stability compared to sulfur-containing 1,2,3-dithiazoles, which exhibit higher reactivity but shorter plasma half-lives .
    • Dithiazoles demonstrate broad-spectrum antimicrobial activity (e.g., MIC = 2–8 µg/mL against S. aureus), while oxadiazoles are often optimized for kinase or protease inhibition .
  • Benzodioxole vs. Benzoxazine: Benzodioxole’s electron-rich structure may confer greater antioxidant capacity, whereas benzoxazine derivatives show stronger DNA intercalation .
  • Acetamide Linker Variations: The target’s acetamide connects a benzodioxole to a dihydropyridinone, unlike ’s chlorobenzoyl-indolyl acetamide, which prioritizes steric bulk for target selectivity .
Metabolic and Stability Profiles
  • Oxadiazoles : Resist CYP450-mediated oxidation better than dithiazoles, which undergo rapid desulfurization in vivo .
  • Benzodioxole : May form stable glucuronide conjugates, extending half-life versus simpler phenyl groups .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C46H51N3O10C_{46}H_{51}N_{3}O_{10} with an average molecular weight of approximately 805.91 g/mol. The structure features a complex arrangement of benzodioxole and oxadiazole moieties, which are often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations conducted using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocols demonstrated its activity against a range of cancer cell lines. The compound exhibited varying levels of growth inhibition across different types of cancer cells:

Cancer Type Average Growth (%) Inhibition Level
Leukemia92.48Low
Melanoma104.68Moderate
Lung126.61Low
Colon104.68Moderate
Breast104.68Low

The results suggest that while the compound shows some inhibitory effects, it may not be potent across all cancer types .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with tumor growth. Specifically, compounds with oxadiazole structures have been shown to interact with critical cellular targets such as telomerase and topoisomerase .

Study on Anticancer Efficacy

A significant study assessed the efficacy of the compound against a panel of 60 cancer cell lines representing various malignancies. The study utilized a concentration of 10 µM for screening:

  • Methodology : Cells were treated with the compound for 48 hours before assessing viability using MTT assays.
  • Findings : The compound demonstrated selective cytotoxicity towards certain cancer types while exhibiting lower activity in others.

Pharmacodynamics and Toxicology

The pharmacodynamic profile indicates that the compound may also influence other biological pathways beyond cancer cell proliferation. However, detailed toxicological assessments are necessary to evaluate safety profiles and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide

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